molecular formula C12H9N3O3 B8674038 2-(1-Methyl-1H-pyrrol-2-yl)-5-nitro-1,3-benzoxazole CAS No. 51299-49-1

2-(1-Methyl-1H-pyrrol-2-yl)-5-nitro-1,3-benzoxazole

Cat. No. B8674038
CAS RN: 51299-49-1
M. Wt: 243.22 g/mol
InChI Key: KGLYKHRDDSUVKL-UHFFFAOYSA-N
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Patent
US03985755

Procedure details

1.5 g of 2-(1-methyl-2-pyrrolyl)-5-nitrobenzoxazole (0.006 mole) and 0.15 g of 10% Pd/C are suspended in 100 ml of 95% EtOH and hydrogenated at 50 psi over a period of 2.5 hr. The catalyst is removed and the EtOH evaporated under vacuum yielding a brown solid. Crystallization from methanol yields 1.15 g of tan crystals, mp 183°-185° (89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]1[O:8][C:9]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:10]=2[N:11]=1>CCO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:9]2[O:8][C:7]([C:3]3[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=3)=[N:11][C:10]=2[CH:12]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C(=CC=C1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
the EtOH evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
yielding a brown solid
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N=C(O2)C=2N(C=CC2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.